molecular formula C9H8ClFN2 B12081202 8-Fluoroquinolin-3-amine hydrochloride

8-Fluoroquinolin-3-amine hydrochloride

Cat. No.: B12081202
M. Wt: 198.62 g/mol
InChI Key: KEPMSFUAEBIBKY-UHFFFAOYSA-N
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Description

8-Fluoroquinolin-3-amine hydrochloride is a chemical compound with the molecular formula C9H8ClFN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 8th position and an amine group at the 3rd position of the quinoline ring structure gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinolin-3-amine hydrochloride typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. This can be achieved through the reaction of 3-aminoquinoline with a fluorinating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, HPLC, and LC-MS .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinolin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .

Comparison with Similar Compounds

Uniqueness: 8-Fluoroquinolin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

8-Fluoroquinolin-3-amine hydrochloride is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor, antimicrobial agent, and its mechanisms of action based on recent research findings.

This compound features a fluorine atom at the 8-position of the quinoline ring, which significantly influences its biological properties. The compound's structure allows for various chemical modifications that can enhance its activity against specific targets.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity. It has been studied for its potential to inhibit topoisomerases and gyrases, which are crucial for bacterial DNA replication. For instance, in a study comparing various quinoline derivatives, this compound demonstrated significant inhibition against E. coli gyrase with an IC50 value of 0.49 µM, indicating strong potential as an antibacterial agent .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In tests against several bacterial strains, including E. coli and Pseudomonas aeruginosa, it exhibited minimum inhibitory concentrations (MICs) that suggest effective antibacterial properties. For example, the MIC against E. coli was reported at 0.008 µg/mL, which is comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, modulating biochemical pathways critical for bacterial survival .

Comparative Studies

A comparative analysis with related compounds reveals that this compound possesses unique properties due to its specific functional groups. For instance:

Compound NameIC50 (µM)MIC (µg/mL)
8-Fluoroquinolin-3-amine0.49 (gyrase)0.008 (E. coli)
Ciprofloxacin0.20 (gyrase)0.03 (E. coli)
Other DerivativesVariesVaries

This table illustrates how 8-fluoroquinolin-3-amine compares favorably against other known inhibitors in terms of potency and efficacy .

Case Studies

In one notable case study involving the treatment of bacterial infections in vitro, this compound was administered alongside standard antibiotics to evaluate synergistic effects. The results indicated enhanced antibacterial activity when combined with other agents, suggesting potential applications in combination therapy for resistant bacterial strains .

Properties

Molecular Formula

C9H8ClFN2

Molecular Weight

198.62 g/mol

IUPAC Name

8-fluoroquinolin-3-amine;hydrochloride

InChI

InChI=1S/C9H7FN2.ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;/h1-5H,11H2;1H

InChI Key

KEPMSFUAEBIBKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)N.Cl

Origin of Product

United States

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